molecular formula C11H17NO2 B12902212 1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 62672-68-8

1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one

Katalognummer: B12902212
CAS-Nummer: 62672-68-8
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: CKVITIZDYUBRKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the reaction of 1-butyl-2-hydroxy-5-methylpyrrole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 1-(1-Butyl-2-oxo-5-methyl-1H-pyrrol-3-yl)ethanone.

    Reduction: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanol.

    Substitution: 1-(1-Butyl-2-hydroxy-5-methyl-4-bromo-1H-pyrrol-3-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of a butyl group.

    1-(1-Butyl-1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl group present in 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone.

    1-(1-Butyl-2-hydroxy-1H-pyrrol-3-yl)ethanone: Similar structure but without the methyl group at the 5-position.

Uniqueness: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The butyl group also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.

Eigenschaften

CAS-Nummer

62672-68-8

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

1-(1-butyl-2-hydroxy-5-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO2/c1-4-5-6-12-8(2)7-10(9(3)13)11(12)14/h7,14H,4-6H2,1-3H3

InChI-Schlüssel

CKVITIZDYUBRKI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=CC(=C1O)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.